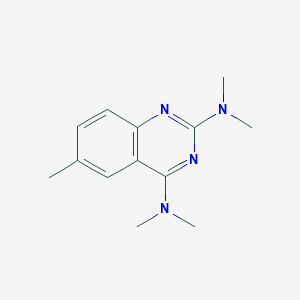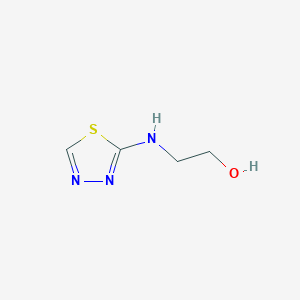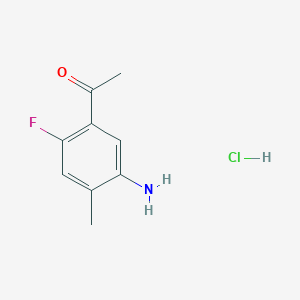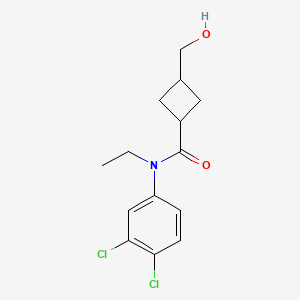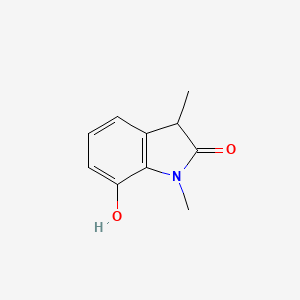
7-Hydroxy-1,3-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1,3-dimethylindolin-2-one is a compound belonging to the class of oxindoles, which are known for their diverse biological activities and pharmaceutical properties. This compound features a hydroxy group at the 7th position and two methyl groups at the 1st and 3rd positions on the indolin-2-one core structure. Oxindoles are significant due to their presence in various natural and synthetic products with a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the alkynylation of isatins and isatin-derived ketimines using terminal alkynes and dimethylzinc in the presence of a catalytic amount of a chiral perhydro-1,3-benzoxazine. This method provides moderate to excellent enantioselectivity under mild reaction conditions .
Another method involves the one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles followed by Brønsted acid-catalyzed nucleophilic substitution reactions . This approach allows for the efficient synthesis of 3,3-disubstituted oxindoles, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives of this compound .
Applications De Recherche Scientifique
7-Hydroxy-1,3-dimethylindolin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer activity, the compound induces apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Hydroxy-1,3-dimethylindolin-2-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. For instance, the presence of the hydroxy group at the 7th position and the two methyl groups at the 1st and 3rd positions contribute to its potent acetylcholine esterase inhibitory activity and cytotoxic effects against cancer cells .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
7-hydroxy-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-7-4-3-5-8(12)9(7)11(2)10(6)13/h3-6,12H,1-2H3 |
Clé InChI |
IXIDZFNSPOWDIF-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=CC=C2)O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


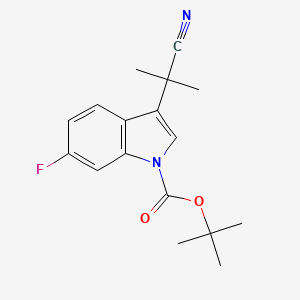
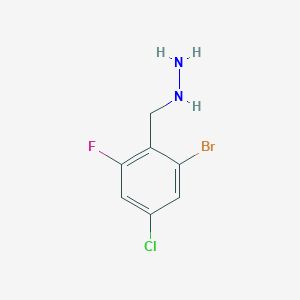
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
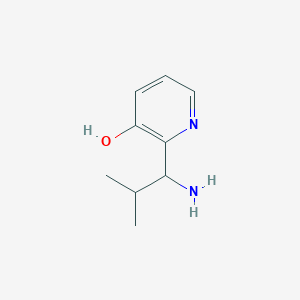
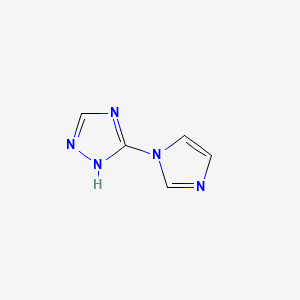
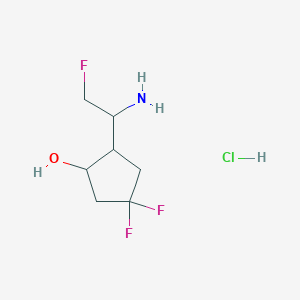
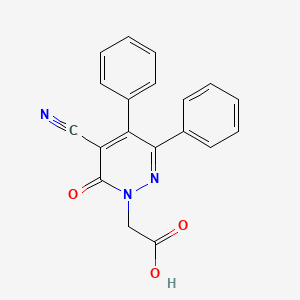
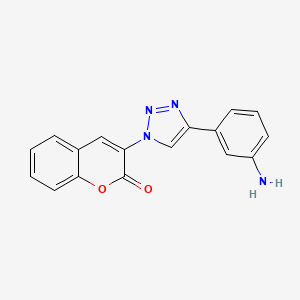
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
